Isoquinoline-4-boronic acid hydrochloride
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Overview
Description
Isoquinoline-4-boronic acid hydrochloride is a useful research compound. Its molecular formula is C9H9BClNO2 and its molecular weight is 209.44 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemosensors for Carbohydrates
Isoquinoline boronic acids, including variants such as isoquinoline-4-boronic acid, play a critical role in the design and synthesis of chemosensors for carbohydrates. These compounds can reversibly bind with diol-containing molecules, making them ideal for detecting sugars. A study highlights the utility of boronic acids, including isoquinoline derivatives, in changing fluorescence intensity upon sugar binding, a feature crucial for successful sensor design (Laughlin et al., 2012).
Organic Synthesis
Isoquinoline-4-boronic acid hydrochloride has been utilized in Suzuki cross-coupling reactions, a cornerstone technique in organic synthesis. This reaction pathway allows for the creation of complex organic molecules, including highly oxygenated isoquinolines, showcasing the versatility of isoquinoline boronic acids in constructing novel organic frameworks (Pandey & Balakrishnan, 2008).
Synthesis of Functionalized Compounds
The compound has been pivotal in the synthesis of polysubstituted isoquinolines and related fused pyridines. Utilizing alkenyl boronic esters, researchers have developed efficient methods to synthesize these compounds, expanding the toolbox for creating functional materials with potential applications in medicinal chemistry (Jayaram et al., 2018).
Catalysis and Reaction Mechanisms
Isoquinoline boronic acids are also instrumental in catalysis, serving as intermediates in novel synthesis pathways. For instance, they have been used in BF3-promoted syntheses, demonstrating their versatility in facilitating reactions that lead to the creation of complex organic molecules, such as diarylhexahydrobenzo[f]isoquinolines, through novel rearrangement reactions catalyzed by boron trifluoride etherate (Chang et al., 2010).
Ligand Design and Photophysical Properties
Further research has explored the functionalization of N,O-chelated isoquinoline-enol boron complexes, demonstrating the potential of this compound derivatives in the development of novel ligands. These studies have paved the way for creating new series of functionalized boron complexes with unique optical properties, contributing to advancements in materials science (Huang et al., 2019).
Safety and Hazards
Isoquinoline-4-boronic acid hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Properties
IUPAC Name |
isoquinolin-4-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-6,12-13H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBIOGMRHMKPFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC2=CC=CC=C12)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648597 |
Source
|
Record name | Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677702-23-7 |
Source
|
Record name | Boronic acid, B-4-isoquinolinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=677702-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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